molecular formula C12H16BrNO B7974353 4-Bromo-N,N-diethyl-3-methylbenzamide CAS No. 52010-29-4

4-Bromo-N,N-diethyl-3-methylbenzamide

Cat. No.: B7974353
CAS No.: 52010-29-4
M. Wt: 270.17 g/mol
InChI Key: PVDRRFQPBXBPNQ-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethyl-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position, two ethyl groups attached to the nitrogen atom, and a methyl group at the third position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-diethyl-3-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the fourth position.

    Amidation: The brominated product is then converted to the corresponding acid chloride using thionyl chloride. This intermediate is subsequently reacted with diethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-diethyl-3-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group of the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in acidic or basic medium is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-methoxy-N,N-diethyl-3-methylbenzamide when methoxide is the nucleophile.

    Oxidation: 4-Bromo-N,N-diethyl-3-methylbenzoic acid or 4-Bromo-N,N-diethyl-3-methylbenzaldehyde.

    Reduction: 4-Bromo-N,N-diethyl-3-methylbenzylamine.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-N,N-diethyl-3-methylbenzamide is used as an intermediate in the synthesis of more complex molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the design of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-diethyl-3-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the diethylamino group can influence the binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N,N-diethylbenzamide: Lacks the methyl group at the third position, which may affect its reactivity and binding properties.

    4-Bromo-N,N-dimethyl-3-methylbenzamide: Contains dimethyl groups instead of diethyl groups, potentially altering its steric and electronic properties.

    4-Chloro-N,N-diethyl-3-methylbenzamide: Substitutes chlorine for bromine, which can influence its chemical reactivity and biological activity.

Uniqueness

4-Bromo-N,N-diethyl-3-methylbenzamide is unique due to the combination of its bromine atom, diethylamino group, and methyl group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-N,N-diethyl-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDRRFQPBXBPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596888
Record name 4-Bromo-N,N-diethyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52010-29-4
Record name 4-Bromo-N,N-diethyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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